molecular formula C11H18N2O2 B2992537 Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate CAS No. 2248274-60-2

Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B2992537
CAS No.: 2248274-60-2
M. Wt: 210.277
InChI Key: FDFWHVLZXUMJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and pyrrole.

    Reaction Steps:

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and suitable solvents like water or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, and solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted products with various functional groups replacing the amino group.

Scientific Research Applications

Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole-containing compounds, including their antimicrobial and anticancer properties.

    Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group and pyrrole ring can participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: This compound features an imidazole ring instead of a pyrrole ring and exhibits different biological activities.

    Tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound contains an indole ring and is used in the synthesis of tryptophan derivatives.

Uniqueness: Tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 2-amino-3-(1H-pyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)9(12)7-8-5-4-6-13-8/h4-6,9,13H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFWHVLZXUMJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.